molecular formula C22H20N4O3 B14924888 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide

Cat. No.: B14924888
M. Wt: 388.4 g/mol
InChI Key: WFYHZKFTIFEOMJ-UHFFFAOYSA-N
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Description

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is a complex organic compound that features both isoxazole and pyrazole moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while pyrazole is a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps. One common approach is the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved using metal-free synthetic routes, which are eco-friendly and avoid the use of toxic catalysts . The pyrazole ring can be synthesized through a condensation reaction involving hydrazine and a 1,3-diketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[4-(1H-PYRAZOL-1-YL)PHENYL]BENZAMIDE is unique due to the combination of both isoxazole and pyrazole moieties in a single molecule. This dual functionality can enhance its biological activity and provide a broader range of applications compared to compounds with only one of these moieties .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4-pyrazol-1-ylphenyl)benzamide

InChI

InChI=1S/C22H20N4O3/c1-15-21(16(2)29-25-15)14-28-20-10-4-17(5-11-20)22(27)24-18-6-8-19(9-7-18)26-13-3-12-23-26/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

WFYHZKFTIFEOMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4

Origin of Product

United States

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